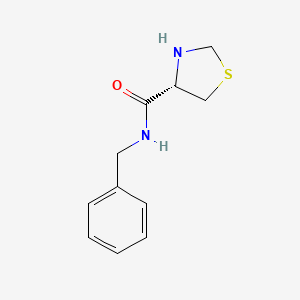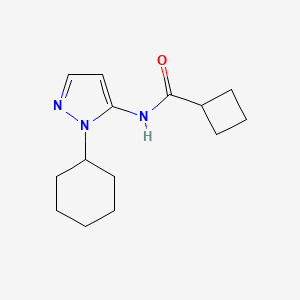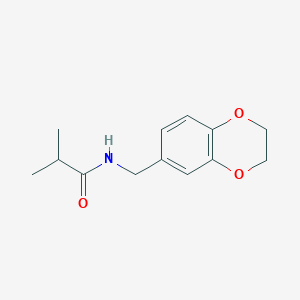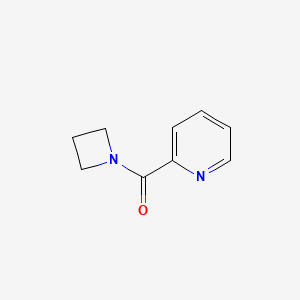![molecular formula C14H19N3O2 B7476275 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one, also known as MPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.
Mechanism of Action
The exact mechanism of action of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its antipsychotic properties. Additionally, 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one has been found to reduce locomotor activity and induce catalepsy, suggesting a potential sedative effect. Additionally, 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one is its potential use as a forensic marker for the detection of piperazine derivatives in biological samples. Additionally, 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to exhibit significant antipsychotic and anticonvulsant properties, making it a potential candidate for the treatment of schizophrenia and epilepsy. However, one of the limitations of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one is its potential toxicity, which may limit its use in clinical applications.
Future Directions
There are several future directions for the study of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one. One potential direction is the further exploration of its potential use as a forensic marker. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one and its potential applications in the treatment of psychiatric and neurological disorders. Finally, the development of new synthesis methods for 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one may lead to improved yields and reduced toxicity, making it a more viable candidate for clinical applications.
Conclusion:
In conclusion, 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one, it has the potential to be a valuable tool in the fields of medicinal chemistry, neuroscience, and forensic science.
Synthesis Methods
The synthesis of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one involves the reaction of 4-piperidone hydrochloride with 2-pyridinecarboxylic acid to form 4-(2-pyridyl)piperidin-4-ol. This intermediate is then converted to 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one by reacting it with 2-methylpropiophenone in the presence of hydrochloric acid and sodium cyanoborohydride. The yield of 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one obtained through this method is around 60%.
Scientific Research Applications
2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antipsychotic and anticonvulsant properties, making it a potential candidate for the treatment of schizophrenia and epilepsy. Additionally, 2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one has been studied for its potential use as a forensic marker for the detection of piperazine derivatives in biological samples.
properties
IUPAC Name |
2-methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11(2)13(18)16-7-9-17(10-8-16)14(19)12-5-3-4-6-15-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAQGZJKVKQTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)


![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)

![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)

